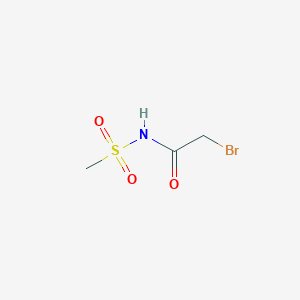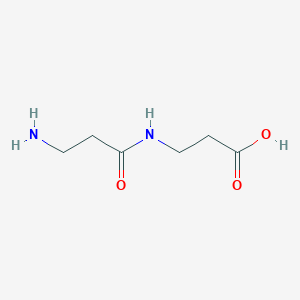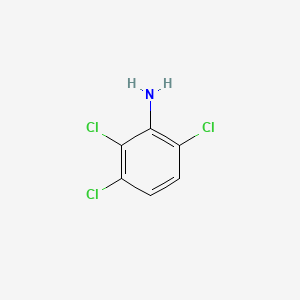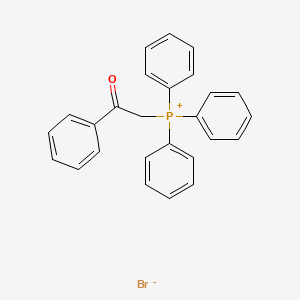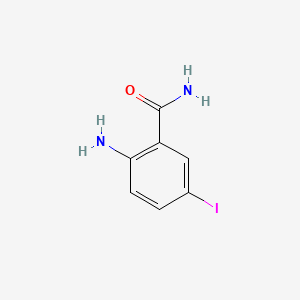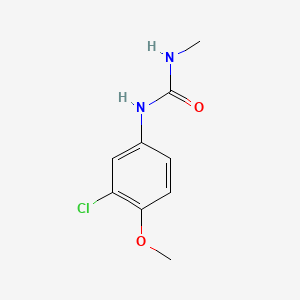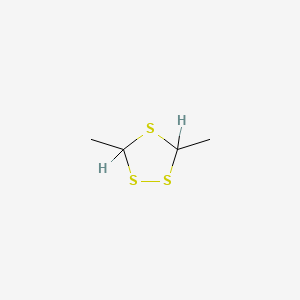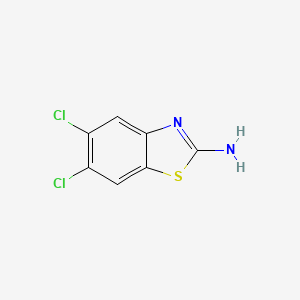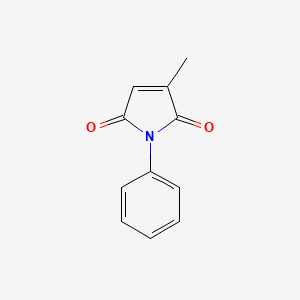
2-Méthyl-N-phénylmaléimide
Vue d'ensemble
Description
2-Methyl-N-phenylmaleimide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It has a structure of a five-membered ring and an N-aryl substituted structure .
Synthesis Analysis
The synthesis of 2-Methyl-N-phenylmaleimide and its polymers can be achieved through various methods. One such method involves the Diels–Alder reaction and ring-opening metathesis polymerization (ROMP) . Another method involves radical polymerizations .Molecular Structure Analysis
The molecular structure of 2-Methyl-N-phenylmaleimide consists of a five-membered ring with a N-aryl substituted structure . The SMILES string representation of the molecule isCC1=CC(=O)N(c2ccccc2)C1=O . Chemical Reactions Analysis
2-Methyl-N-phenylmaleimide can undergo various chemical reactions. For instance, it can react with cyclopentadiene or furan through Diels–Alder reactions to form adducts, which can then be converted into polymers via ROMP .Physical And Chemical Properties Analysis
2-Methyl-N-phenylmaleimide is a solid substance with a density of 1.05 g/mL at 25ºC (lit.) . It has a boiling point of 262-264ºC (lit.) and a melting point of 98-100ºC (lit.) . The flash point is >230 °F .Applications De Recherche Scientifique
Synthèse organique : Réactions de Diels-Alder
2-Méthyl-N-phénylmaléimide : est utilisé en synthèse organique, en particulier dans les réactions de Diels-Alder. Ce composé agit comme un diénophile, réagissant avec des diènes pour former des dérivés cyclohexéniques. Cette réaction est une pierre angulaire dans la synthèse de molécules organiques complexes en raison de son haut degré de régiosélectivité et de stéréosélectivité .
Chimie des polymères : Copolymérisation
En chimie des polymères, This compound est utilisé dans le processus de copolymérisation radicalaire libre avec d'autres monomères tels que le méthacrylate de méthyle. Cela donne des polymères aux propriétés thermiques améliorées, ce qui peut améliorer la température de transition vitreuse de matériaux comme le PMMA .
Éducation en chimie verte
Il est également utilisé dans les milieux éducatifs pour enseigner les principes de la chimie verte. Les étudiants peuvent apprendre l'économie atomique et la réduction des déchets en synthétisant du This compound à partir d'anhydride maléique et d'une aniline substituée, suivi de son utilisation dans une réaction de Diels-Alder .
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-N-phenylmaleimide is the double bond in the maleimide moiety . This compound is designed to interact with this specific molecular structure, which plays a crucial role in its mechanism of action .
Mode of Action
2-Methyl-N-phenylmaleimide operates by activating the double bond in the maleimide moiety . This activation allows 2-Methyl-N-phenylmaleimide to react with the diene component . The reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system .
Biochemical Pathways
The biochemical pathway affected by 2-Methyl-N-phenylmaleimide involves the formation of cyclohexene ring systems . This process is a result of the compound’s interaction with its target, leading to significant downstream effects. The creation of these ring systems can influence the structural properties of the resulting compounds, potentially leading to enhanced stability .
Pharmacokinetics
The compound’s boiling point is reported to be 172 °c at 12 mmhg , and its melting point is between 96-98 °C . These properties may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-N-phenylmaleimide’s action primarily involve the formation of cyclohexene ring systems . These ring systems can contribute to the structural stiffness and stability of the resulting compounds .
Analyse Biochimique
Biochemical Properties
2-Methyl-N-phenylmaleimide plays a significant role in various biochemical reactions. It interacts with enzymes such as myeloperoxidase, which catalyzes the reaction between hydrogen peroxide and chloride to generate hypochlorous acid . This interaction increases the activity of myeloperoxidase, leading to oxidative cell injury induced by activated neutrophils. Additionally, 2-Methyl-N-phenylmaleimide acts as a dienophile in Diels-Alder reactions, participating in cycloaddition reactions with dienes to form cyclohexene derivatives .
Cellular Effects
2-Methyl-N-phenylmaleimide has notable effects on various types of cells and cellular processes. It influences cell function by increasing the activity of myeloperoxidase, which is associated with inflammatory diseases . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Methyl-N-phenylmaleimide involves the activation of the double bond in the maleimide moiety, allowing it to react with the diene component. This reaction proceeds through a concerted mechanism, resulting in the formation of a new carbon-carbon bond and the generation of a cyclohexene ring system . Additionally, 2-Methyl-N-phenylmaleimide increases the activity of myeloperoxidase by binding to the enzyme and enhancing its catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-N-phenylmaleimide change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 2-Methyl-N-phenylmaleimide can lead to sustained oxidative stress and inflammation in cells .
Dosage Effects in Animal Models
The effects of 2-Methyl-N-phenylmaleimide vary with different dosages in animal models. At low doses, the compound can enhance the activity of myeloperoxidase without causing significant toxicity. At high doses, it may induce toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-Methyl-N-phenylmaleimide is involved in metabolic pathways that include interactions with enzymes and cofactors. It participates in the reduction of activated α,β-unsaturated alkenes through the action of ene-reductases, which use non-covalently bound flavin mononucleotide for the reduction process . This compound also affects metabolic flux and metabolite levels by inducing oxidative stress and altering gene expression .
Transport and Distribution
Within cells and tissues, 2-Methyl-N-phenylmaleimide is transported and distributed through interactions with transporters and binding proteins. It acts as a Michael acceptor, allowing it to be taken up by cells and distributed to various cellular compartments . The localization and accumulation of 2-Methyl-N-phenylmaleimide can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-Methyl-N-phenylmaleimide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, it may localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function .
Propriétés
IUPAC Name |
3-methyl-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVUFFJVZGZJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351059 | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3120-04-5 | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-phenylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



